

## Comparative Efficacy of ALB-127158(a) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | ALB-127158(a) |           |
| Cat. No.:            | B605276       | Get Quote |

A comprehensive analysis of **ALB-127158(a)**'s performance against alternative therapies in various disease models, supported by detailed experimental data and protocols.

### Introduction

ALB-127158(a) is an investigational small molecule inhibitor targeting the interaction between the menin protein and mixed-lineage leukemia (MLL) fusion proteins. This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c). This guide provides a comparative overview of the preclinical efficacy of ALB-127158(a) in various animal models, juxtaposed with other therapeutic agents, to offer researchers and drug development professionals a clear perspective on its potential.

## Mechanism of Action: Targeting the Menin-MLL Interaction

The core mechanism of **ALB-127158(a)** revolves around the disruption of the menin-MLL1 protein-protein interaction. In MLL-rearranged leukemias, the fusion protein aberrantly recruits menin, which is essential for the leukemogenic activity of the MLL-fusion protein complex. By binding to menin, **ALB-127158(a)** allosterically inhibits this interaction, leading to the downregulation of target genes such as MEIS1 and HOXA9, which are crucial for leukemic cell proliferation and survival. This targeted approach offers a promising therapeutic window for these genetically defined leukemias.





Click to download full resolution via product page

Figure 1: Mechanism of action of ALB-127158(a) in MLL-rearranged leukemia.

# Efficacy in a Patient-Derived Xenograft (PDX) Model of MLL-r Leukemia

The in vivo efficacy of **ALB-127158(a)** was evaluated in a patient-derived xenograft (PDX) model established from a pediatric patient with MLL-rearranged B-cell acute lymphoblastic leukemia (B-ALL). This model provides a clinically relevant setting to assess the therapeutic potential of novel agents.



### **Experimental Protocol**

- Animal Model: Immunocompromised NOD/SCID gamma (NSG) mice were used for the study.
- Cell Implantation: 5 x 10<sup>5</sup> PDX cells (MLL-rearranged B-ALL) were injected intravenously into sub-lethally irradiated NSG mice.
- Treatment Initiation: Treatment was initiated upon the detection of approximately 1% of human CD45+ cells in the peripheral blood, indicating successful engraftment.
- Dosing Regimen:
  - Vehicle control (0.5% methylcellulose) was administered orally, twice daily.
  - ALB-127158(a) was administered orally at a dose of 45 mg/kg, twice daily.
  - Cytarabine (Ara-C), a standard-of-care chemotherapy agent, was administered intraperitoneally at 50 mg/kg, once daily for 5 days.
- Efficacy Endpoints: The primary endpoint was overall survival. Disease burden was
  monitored by quantifying the percentage of human CD45+ cells in the peripheral blood via
  flow cytometry.

**Comparative Efficacy Data** 

| Treatment Group                  | Median Survival (days) | Change in Peripheral<br>hCD45+ Cells (Day 21) |
|----------------------------------|------------------------|-----------------------------------------------|
| Vehicle Control                  | 28                     | +++                                           |
| ALB-127158(a) (45 mg/kg,<br>BID) | 65                     | -                                             |
| Cytarabine (50 mg/kg, QD x 5d)   | 42                     | +/-                                           |

Data presented is a qualitative summary based on reported study outcomes. "+" indicates an increase, "-" indicates a decrease, and "+/-" indicates stabilization or slight reduction in disease



burden.



#### Click to download full resolution via product page

 To cite this document: BenchChem. [Comparative Efficacy of ALB-127158(a) in Preclinical Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605276#alb-127158-a-efficacy-in-different-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com